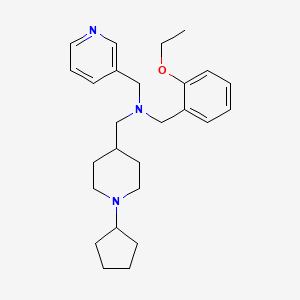![molecular formula C22H24N2O3 B3886173 4-[(5-Methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine-1-carbaldehyde](/img/structure/B3886173.png)
4-[(5-Methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine-1-carbaldehyde
Vue d'ensemble
Description
4-[(5-Methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine-1-carbaldehyde is a complex organic compound featuring a benzofuran core, a piperazine ring, and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5-Methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine-1-carbaldehyde typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process .
Types of Reactions:
Oxidation: The aldehyde group in the compound can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated benzofuran derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts .
Biology: In biological research, this compound can serve as a probe to study enzyme interactions and metabolic pathways .
Industry: The compound’s unique structure makes it suitable for use in the development of advanced materials with specific properties, such as conductivity or fluorescence .
Mécanisme D'action
The mechanism by which 4-[(5-Methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine-1-carbaldehyde exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may interact with specific enzymes or receptors, modulating their activity and influencing biological pathways .
Comparaison Avec Des Composés Similaires
Benzofuran derivatives: Compounds like 5-methoxy-2-methyl-3-phenylbenzofuran share a similar core structure but lack the piperazine and aldehyde groups.
Piperazine derivatives: Compounds such as 1-(3-chlorophenyl)piperazine have a similar piperazine ring but differ in the substituents attached to it.
Uniqueness: The combination of the benzofuran core, piperazine ring, and aldehyde group in 4-[(5-Methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine-1-carbaldehyde provides a unique structural framework that can be exploited for various applications, making it distinct from other similar compounds .
Propriétés
IUPAC Name |
4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-16-22(17-6-4-3-5-7-17)19-13-20(26-2)18(12-21(19)27-16)14-23-8-10-24(15-25)11-9-23/h3-7,12-13,15H,8-11,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMPQMPQOZCJPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=C(C(=C2)OC)CN3CCN(CC3)C=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-[(1-methyl-4-piperidinyl)carbonyl]-1-piperazinecarboxylate](/img/structure/B3886093.png)
![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-5-methoxy-N,3-dimethyl-1H-indole-2-carboxamide](/img/structure/B3886105.png)

![3-{1-[4-methoxy-3-(methoxymethyl)benzyl]-3-piperidinyl}-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B3886120.png)
![6-methoxy-3-methyl-N-{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B3886125.png)
![4-benzyl-1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperidine](/img/structure/B3886128.png)
![3-[(cyclopropylcarbonyl)amino]-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N,4-dimethylbenzamide](/img/structure/B3886139.png)
![1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-4-piperidinecarboxamide](/img/structure/B3886145.png)
![[1-[(5-Methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B3886163.png)

![N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B3886179.png)
![1-(4-chlorophenyl)-N-{[1-(tetrahydro-2H-pyran-4-yl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B3886185.png)
![N-(2-bicyclo[2.2.1]heptanyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B3886200.png)
![1-methyl-N-[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methyl]-4-piperidinamine](/img/structure/B3886202.png)
